7,8,9,10-Tetrahydrophenanthridine is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. It serves as a core structure in various research fields, including medicinal chemistry, organic synthesis, and materials science. While its inherent biological activity is limited, its structure serves as a valuable scaffold for developing novel compounds with potential biological applications [, , ].
7,8,9,10-Tetrahydrophenanthridine is a polycyclic organic compound characterized by a fused ring system. It belongs to the class of phenanthridines, which are nitrogen-containing heterocycles. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its structural features that may influence biological activity.
The compound can be synthesized through various methods, including cyclization reactions of simpler organic precursors. Its chemical structure allows for diverse functionalization, making it a valuable target in synthetic organic chemistry.
7,8,9,10-Tetrahydrophenanthridine is classified as an alkaloid and is part of the broader category of nitrogen-containing heterocycles. Its molecular formula is , and it has a molecular weight of 211.28 g/mol.
The synthesis of 7,8,9,10-tetrahydrophenanthridine can be achieved through several methods:
The synthesis often employs catalysts and specific reaction conditions to optimize yield and purity. For example, certain reactions may require controlled temperatures or the use of solvents that facilitate cyclization.
The molecular structure of 7,8,9,10-tetrahydrophenanthridine features four fused rings with nitrogen atoms integrated into the phenanthridine framework. The arrangement contributes to its unique chemical properties and reactivity.
7,8,9,10-Tetrahydrophenanthridine participates in various chemical reactions:
Reactions can be catalyzed by various agents depending on the desired product. For instance, certain metal catalysts can facilitate C–H activation leading to further functionalization of the tetrahydrophenanthridine scaffold .
The mechanism by which 7,8,9,10-tetrahydrophenanthridine exerts its effects—particularly in biological systems—often involves interactions with specific receptors or enzymes. The nitrogen atoms in its structure may play a pivotal role in binding affinity and selectivity.
Research indicates that derivatives of tetrahydrophenanthridine may exhibit biological activities such as antitumor or antimicrobial properties. Understanding these mechanisms is critical for developing therapeutic applications.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize purity and structure .
7,8,9,10-Tetrahydrophenanthridine has several notable applications:
7,8,9,10-Tetrahydrophenanthridine represents a partially saturated derivative of the tricyclic phenanthridine core, where the outer rings (positions 7–10) are hydrogenated. This modification generates a non-planar structure with two chiral centers at C-9 and C-10, introducing stereochemical complexity absent in fully aromatic phenanthridines. According to IUPAC conventions, numbering prioritizes the pyridine nitrogen (position 10a), with saturation denoted by the "7,8,9,10-tetrahydro" prefix [3] [9]. The compound’s molecular formula is C₁₃H₁₃N, contrasting with its aromatic parent (C₁₃H₉N).
Structurally, tetrahydrophenanthridines belong to a broader class of hydrogenated phenanthridine alkaloids, which exhibit diverse biological activities. Three distinct saturation patterns exist:
Table 1: Structural Classification of Key Tetrahydrophenanthridine Analogs
Compound Name | Saturation Pattern | Molecular Formula | Core Substituents |
---|---|---|---|
7,8,9,10-Tetrahydrophenanthridine | Rings C/D | C₁₃H₁₃N | None (parent structure) |
1,2,3,4-Tetrahydrophenanthrene | Rings A/B | C₁₄H₁₄ | Aromatic ring C intact [3] |
Lycorine derivatives | Variable* | Variable | Hydroxyl, methoxy groups [4] |
8-Ethyl-1,1,4a,7-tetramethyl-... | Fused terpenoid | C₂₀H₂₈ | Ethyl, methyl groups [7] |
*Lycorine incorporates a pyrrolo[de]phenanthridine framework with mixed saturation.
Stereochemistry critically influences bioactivity: 9S,10S configurations often enhance target binding compared to R isomers or racemates. X-ray crystallography confirms that ring saturation induces a butterfly-like molecular bend, disrupting planarity and altering DNA/interprotein binding modes versus planar ethidium analogs [8].
Phenanthridine chemistry emerged in the late 19th century with Pictet and Ankersmit’s pyrolysis synthesis (1893). Early interest focused on DNA intercalators like ethidium bromide (5-ethyl-6-phenylphenanthridinium), utilized from the 1960s as gold-standard fluorescent markers. However, genotoxicity concerns (mutagenicity, carcinogenicity) sidelined therapeutic development for decades [8].
The 21st-century resurgence stems from two key developments:
Table 2: Key Rediscovery Milestones for Tetrahydrophenanthridine Derivatives
Year | Advance | Impact |
---|---|---|
2000 | Lycorine’s cytostatic mechanism elucidated [4] | Demonstrated activity in apoptosis-resistant cancers |
2010 | Microwave-photochemical fusion synthesis | Enabled dihydrophenanthridine access < 6 hours [8] |
2014 | Ir(ppy)₃-catalyzed alkylations | Achieved high-yield, stereoselective C6-alkylation |
2020 | Pd-catalyzed dehydrogenative amination | Streamlined scaffold assembly in two steps [8] |
This "rediscovery" phase established 7,8,9,10-tetrahydrophenanthridine as a versatile pharmacophore with improved selectivity over aromatic predecessors, spurring >50 patents (2000–2025) targeting kinase modulation and antimicrobial applications [8].
Ring saturation at positions 7–10 profoundly alters physicochemical and biological properties:
Biologically, saturation mitigates genotoxic risks by disrupting intercalation: unlike ethidium, tetrahydrophenanthridines exhibit >50% reduced Ames test mutagenicity. Lycorine SAR studies confirm that C-ring saturation is critical for maintaining cytostatic activity (IC₅₀ 4–8 μM in NSCLC, glioma) while abolishing topoisomerase II poisoning [4] [8]. Key mechanisms include:
Table 3: Bioactivity Comparison of Saturated vs. Aromatic Phenanthridine Derivatives
Parameter | 7,8,9,10-Tetrahydrophenanthridine | Phenanthridine |
---|---|---|
DNA Intercalation Capacity | Low (ΔTm <1°C) | High (ΔTm >5°C) [8] |
Topoisomerase II Inhibition | <10% at 10μM | >90% at 10μM |
Cytostatic IC₅₀ (U373 glioma) | 7.6 ± 0.2 μM [4] | >50 μM |
Ames Test Mutagenicity | Negative up to 100μM | Positive at 10μM [8] |
Calculated logP | 2.8 | 3.6 [9] |
These attributes position 7,8,9,10-tetrahydrophenanthridine as a privileged scaffold for anticancer/antiparasitic agent development, combining lycorine-inspired bioactivity with tunable safety profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: